N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core with a dimethylaminomethyl substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits neuroprotective properties and has been investigated for its role in modulating neurotransmitter systems.
Medicine: It shows promise as a therapeutic agent for neurodegenerative diseases and as an antidepressant due to its ability to inhibit monoamine oxidase (MAO) enzymes
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound inhibits the activity of MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain
Neuroprotection: It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which contributes to its neuroprotective effects.
Receptor Interaction: The compound can interact with dopamine receptors, modulating their activity and influencing dopaminergic signaling pathways.
Comparison with Similar Compounds
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the family, exhibiting a broad spectrum of biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various alkaloids and pharmaceuticals. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
YHHFZAFMPUFXPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Synthesis routes and methods I
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